4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
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Overview
Description
4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate is a complex compound that combines the properties of pyridine derivatives and ruthenium. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties.
Preparation Methods
The synthesis of 4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate involves several steps. One common method includes the reaction of 2,5-bis(2′-pyridyl)pyrrolato anion with ruthenium complexes in organic solvents like tetrahydrofuran (THF). The reaction conditions often involve the use of oxidants such as sodium periodate (NaIO4) and solvents like acetonitrile (CH3CN) and ethyl acetate (EtOAc) to yield the desired ruthenium complex .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, often using oxidants like sodium periodate.
Reduction: Reduction reactions can also occur, typically involving reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where ligands in the ruthenium complex are replaced by other ligands under specific conditions.
Common reagents used in these reactions include sodium periodate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of new coordination compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the production of advanced materials and in processes requiring specific catalytic properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with the pyridine ligands. This coordination alters the electronic properties of the complex, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination bonds, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar compounds include other ruthenium complexes with pyridine derivatives, such as:
Ruthenium(II)-2,2’-bipyridine complexes: These complexes have similar coordination properties but differ in their electronic and photophysical characteristics.
Ruthenium(II)-1,10-phenanthroline complexes: These complexes are known for their luminescent properties and are used in different applications compared to the compound .
The uniqueness of 4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate lies in its specific combination of ligands and the resulting electronic properties, which make it suitable for a wide range of applications .
Properties
Molecular Formula |
C22H17F12N4P2Ru |
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Molecular Weight |
728.4 g/mol |
IUPAC Name |
4-ethynyl-2-pyridin-2-ylpyridine;pyridine;2H-pyridin-2-ide;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/C12H8N2.C5H5N.C5H4N.2F6P.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-2-4-6-5-3-1;2*1-7(2,3,4,5)6;/h1,3-9H;1-5H;1-4H;;;/q;;3*-1;+3 |
InChI Key |
CFKWLFFBBAAMKY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origin of Product |
United States |
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